(S)-2-amino-2-(1-methylcyclohexyl)acetic acid
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Overview
Description
(S)-2-amino-2-(1-methylcyclohexyl)acetic acid is a chiral amino acid derivative with a unique structure that includes a cyclohexyl ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-2-(1-methylcyclohexyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-methylcyclohexanone.
Amination: The 1-methylcyclohexanone undergoes reductive amination with ammonia or an amine source to form the corresponding amine.
Carboxylation: The amine is then carboxylated using a suitable carboxylating agent, such as carbon dioxide or a carboxylic acid derivative, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-2-(1-methylcyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of derivatives such as esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, esters, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2-amino-2-(1-methylcyclohexyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (S)-2-amino-2-(1-methylcyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors, influencing biochemical pathways and physiological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-amino-2-(1-methylcyclohexyl)acetic acid: The non-chiral version of the compound.
2-amino-2-(1-ethylcyclohexyl)acetic acid: A similar compound with an ethyl group instead of a methyl group.
2-amino-2-(1-methylcyclopentyl)acetic acid: A similar compound with a cyclopentyl ring instead of a cyclohexyl ring.
Uniqueness
(S)-2-amino-2-(1-methylcyclohexyl)acetic acid is unique due to its chiral nature and specific structural features, which confer distinct chemical and biological properties. Its ability to interact selectively with chiral environments makes it valuable in asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
(2S)-2-amino-2-(1-methylcyclohexyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(7(10)8(11)12)5-3-2-4-6-9/h7H,2-6,10H2,1H3,(H,11,12)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVWUXSBUSFWDO-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCCCC1)[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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